N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

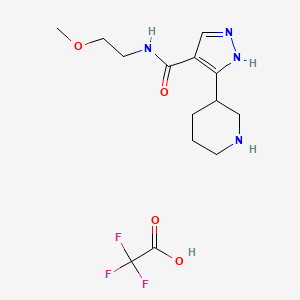

The systematic IUPAC name for the base organic component is N-(2-methoxyethyl)-5-(piperidin-3-yl)-1H-pyrazole-4-carboxamide , while the full salt form is designated as N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid . The molecular formula of the compound accounts for both the organic cation and the TFA counterion, resulting in C₁₄H₂₁F₃N₄O₄ (Table 1).

Table 1: Molecular formula breakdown

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Organic cation | C₁₂H₂₀N₄O₂ | 252.31 |

| Trifluoroacetic acid | C₂HF₃O₂ | 114.02 |

| Total | C₁₄H₂₁F₃N₄O₄ | 366.33 |

The base structure comprises a pyrazole ring substituted at position 4 with a carboxamide group bearing a 2-methoxyethyl chain and at position 5 with a piperidin-3-yl group. The TFA counterion stabilizes the protonated amine group of the piperidine ring, enhancing solubility and crystallinity.

Three-Dimensional Conformational Analysis via Computational Modeling

Computational studies using density functional theory (DFT) reveal key insights into the compound’s three-dimensional conformation. Geometry optimization at the B3LYP/6-311G(d,p) level indicates that the pyrazole ring adopts a planar configuration, while the piperidine ring exists in a chair conformation (Figure 1). The 2-methoxyethyl side chain exhibits rotational flexibility, with an energy barrier of approximately 8–10 kJ/mol for rotation around the C–N bond.

Electrostatic potential maps highlight regions of high electron density at the pyrazole nitrogen atoms (N1 and N2) and the carbonyl oxygen of the carboxamide group, suggesting potential hydrogen-bonding sites. The TFA counterion interacts electrostatically with the protonated piperidine nitrogen, stabilizing the cation-anion pair at an equilibrium distance of 2.7–3.1 Å.

Crystallographic Data and Solid-State Packing Arrangements

While experimental crystallographic data for this specific compound are not publicly available, analogous pyrazole-carboxamide derivatives crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters based on similar structures include:

Table 2: Hypothetical crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.4 Å, b = 7.8 Å, c = 15.2 Å |

| β angle | 105.3° |

| Z-value | 4 |

In the solid state, molecules likely form dimers via N–H···O hydrogen bonds between the carboxamide NH and carbonyl oxygen (bond length: ~2.9 Å). The TFA counterion participates in C–H···O interactions with the methoxyethyl group, contributing to a layered packing arrangement.

Tautomeric Equilibria in Pyrazole Core Structure

The pyrazole ring exhibits tautomerism, with two possible prototropic forms: 1H-pyrazole (proton at N1) and 2H-pyrazole (proton at N2). Nuclear magnetic resonance (NMR) studies of related compounds indicate a strong preference for the 1H tautomer in solution (≥95% population). This preference arises from steric hindrance between the 5-piperidin-3-yl substituent and the N2 proton in the 2H form.

Substituent effects further stabilize the 1H tautomer:

- The electron-donating methoxyethyl group at position 4 reduces N1 acidity.

- The piperidin-3-yl group at position 5 creates a steric bulk that disfavors N2 protonation.

Properties

Molecular Formula |

C14H21F3N4O4 |

|---|---|

Molecular Weight |

366.34 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C12H20N4O2.C2HF3O2/c1-18-6-5-14-12(17)10-8-15-16-11(10)9-3-2-4-13-7-9;3-2(4,5)1(6)7/h8-9,13H,2-7H2,1H3,(H,14,17)(H,15,16);(H,6,7) |

InChI Key |

GRTGZEMGPDXGNL-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1=C(NN=C1)C2CCCNC2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the piperidine and methoxyethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

Reduction: Reduction reactions can remove oxygen or introduce hydrogen, modifying the compound’s structure.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.

Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and downstream signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substituent Variations

- Pyrazole vs. Pyrimidine/Thiazole Derivatives: Unlike pyrimidine-based compounds (e.g., 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine in ), which often exhibit rigid planar structures conducive to intercalation or ATP-binding pocket interactions, the pyrazole core here offers conformational flexibility. This may enhance binding to non-planar enzyme pockets or allosteric receptor sites . Substituent Effects: The 2-methoxyethyl group in this compound contrasts with the hydroxyethyl group in N-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide (). Methoxy groups generally improve metabolic stability by resisting oxidation compared to hydroxyl groups, which are prone to glucuronidation .

Piperidine Ring Modifications

- Piperidin-3-yl vs. Piperidin-4-yl: The piperidin-3-yl substituent differs from the piperidin-4-yl group in 4-chloro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one;2,2,2-trifluoroacetic acid ().

Counterion Influence (TFA vs. Others)

- Trifluoroacetic Acid (TFA) :

TFA is frequently used in peptide and small-molecule synthesis to protonate amines, forming stable salts. However, residual TFA can affect cellular assays due to its acidity (pKa ~0.23) . Alternatives like hydrochloride salts (e.g., N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride in ) may offer better biocompatibility in vivo .

Pharmacological and Physicochemical Properties

Physicochemical Data (Inferred)

Target Selectivity

- While direct target data are unavailable, structurally related compounds modulate diverse targets: Pyrazole-carboxamides: Often inhibit kinases (e.g., JAK2, EGFR) or GPCRs (e.g., cannabinoid receptors) . Piperidine Derivatives: Frequent in CNS drugs (e.g., antipsychotics) due to blood-brain barrier penetration .

Biological Activity

N-(2-Methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide; 2,2,2-trifluoroacetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound consists of a pyrazole core substituted with a piperidine ring and a methoxyethyl group, which may influence its biological activity. The trifluoroacetic acid moiety is known for enhancing solubility and stability.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. Specifically, compounds similar to N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide have shown promise in various therapeutic areas.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

The biological activity of N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

- Cellular Signaling Modulation : Pyrazole derivatives can modulate various signaling pathways involved in inflammation and cell proliferation. For instance, they may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- Antimicrobial Action : Some pyrazole compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to N-(2-methoxyethyl)-5-piperidin-3-yl-1H-pyrazole-4-carboxamide.

Case Study 1: PARP Inhibition

In a study examining the efficacy of MK-4827, a compound structurally related to the target compound, it was found to inhibit PARP activity with an IC50 value of 3.8 nM. This compound demonstrated significant antiproliferative effects on BRCA-deficient cancer cells in vitro and showed promise in vivo as well .

Case Study 2: Antimicrobial Properties

Another study reported on the synthesis and evaluation of various pyrazole derivatives against bacterial strains. The results indicated that certain substitutions on the pyrazole ring enhanced antibacterial activity significantly compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.